1H-Imidazole,2-bromo-2,3-dihydro-(9CI)

Physicochemical_property Drug-likeness Isomer_comparison

1H-Imidazole,2-bromo-2,3-dihydro-(9CI) (CAS 151223-74-4; molecular formula C₃H₅BrN₂; molecular weight 148.99 g/mol) is a heterocyclic small molecule belonging to the 2-halo-2,3-dihydro-1H-imidazole subclass. The (9CI) designation and the '2,3-dihydro' locant denote a specific endocyclic double-bond regiochemistry that distinguishes this compound from its more widely catalogued 4,5-dihydro congener (CAS 59816-54-5) and from the fully aromatic 2-bromo-1H-imidazole (CAS 16681-56-4).

Molecular Formula C3H5BrN2
Molecular Weight 0
CAS No. 151223-74-4
Cat. No. B1175002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazole,2-bromo-2,3-dihydro-(9CI)
CAS151223-74-4
Synonyms1H-Imidazole,2-bromo-2,3-dihydro-(9CI)
Molecular FormulaC3H5BrN2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Imidazole,2-bromo-2,3-dihydro-(9CI) (CAS 151223-74-4): Distinguishing a Specialty 2-Bromo-2,3-dihydroimidazole Scaffold from Its Closest Isomeric and Oxidation-State Analogs


1H-Imidazole,2-bromo-2,3-dihydro-(9CI) (CAS 151223-74-4; molecular formula C₃H₅BrN₂; molecular weight 148.99 g/mol) is a heterocyclic small molecule belonging to the 2-halo-2,3-dihydro-1H-imidazole subclass. The (9CI) designation and the '2,3-dihydro' locant denote a specific endocyclic double-bond regiochemistry that distinguishes this compound from its more widely catalogued 4,5-dihydro congener (CAS 59816-54-5) and from the fully aromatic 2-bromo-1H-imidazole (CAS 16681-56-4) . The compound is listed as a research intermediate with a typical commercial purity specification of 95% . This guide explicitly tests whether the 2,3-dihydro architecture confers any quantifiable, verifiable advantage—in reactivity, biological target engagement, or physicochemical property—that would justify its selection over the more accessible and better-characterized 4,5-dihydro isomer.

Why Bulk Procurement of Generic 'Bromodihydroimidazole' Is Insufficient: The Unresolved Question of 2,3-Dihydro vs. 4,5-Dihydro Tautomeric Identity for 1H-Imidazole,2-bromo-2,3-dihydro-(9CI) (CAS 151223-74-4)


The term 'bromodihydroimidazole' is ambiguous in procurement databases and can refer to either the 2,3-dihydro (CAS 151223-74-4) or the 4,5-dihydro (CAS 59816-54-5) isomer, which are distinct chemical entities with different SMILES notations and InChI identifiers . Fundamental heterocyclic chemistry principles dictate that the position of the endocyclic double bond influences the electron density at the bromine-bearing C2 carbon, the pKa of the NH proton, and the tautomeric equilibrium with the imidazoline form [1]. Because the 4,5-dihydro analogue is commercially stocked by multiple vendors at 95–97% purity while the 2,3-dihydro analogue appears far less frequently in catalogs, procurement without explicit CAS verification risks receiving the unintended isomer, potentially invalidating any structure–activity relationship or patent-example fidelity that depends on the 2,3-dihydro scaffold . This section segues into the quantitative—or, as the data show, the critically absent—evidence that would allow a scientific user to rationally select one isomer over the other.

Quantitative Differential Evidence Table for 1H-Imidazole,2-bromo-2,3-dihydro-(9CI) (CAS 151223-74-4) vs. the 4,5-Dihydro Isomer and 2-Bromo-1H-imidazole


Predicted Lipophilicity and Hydrogen-Bonding Capacity: 2,3-Dihydro vs. 4,5-Dihydro vs. Aromatic 2-Bromo-1H-imidazole

In the absence of experimental partition-coefficient or chromatographic retention data for CAS 151223-74-4, in silico prediction identifies a modest calculated lipophilicity difference between the two dihydro isomers. For the 2,3-dihydro isomer (SMILES: C1=CNC(N1)Br), ChemSrc reports a predicted density of 1.7±0.1 g/cm³ . The 4,5-dihydro isomer (SMILES: C1CN=C(N1)Br), by contrast, has a predicted density of 1.8±0.1 g/cm³ and a predicted boiling point of 251.7±23.0 °C at 760 mmHg . No experimentally measured logP, logD, or pKa values have been published for either compound in the peer-reviewed literature. Consequently, any claim that the 2,3-dihydro isomer offers superior permeability, solubility, or hydrogen-bond donor/acceptor (HBD/HBA) character relative to the 4,5-dihydro isomer or to 2-bromo-1H-imidazole remains unsubstantiated.

Physicochemical_property Drug-likeness Isomer_comparison

Tautomeric Preference and Reactivity: Difference in Endocyclic Double-Bond Position Between 2,3-Dihydro and 4,5-Dihydro 2-Bromoimidazoles

2-Halo-2,3-dihydro-1H-imidazoles can, in principle, exist in tautomeric equilibrium with their 2-halo-4,5-dihydro-1H-imidazole forms via a formal [1,3]-hydrogen shift [1]. The equilibrium position is governed by the relative thermodynamic stability of the two tautomers and may be influenced by solvent polarity, temperature, and the nature of the C2 substituent. No experimental determination of the tautomeric ratio (e.g., by variable-temperature ¹H NMR or IR spectroscopy) has been reported for CAS 151223-74-4. In contrast, the 4,5-dihydro isomer (CAS 59816-54-5) is referenced in at least one patent family (EP 0064820 A1) as a member of a series of imidazoline derivatives evaluated for cardiovascular activity, implying that the 4,5-dihydro form is the thermodynamically accessed species under the reported synthetic and biological assay conditions [2]. The 2,3-dihydro isomer is absent from the exemplified compound lists of all retrieved medicinal chemistry patents. This asymmetry in the patent literature suggests, but does not prove, that the 2,3-dihydro tautomer may be less stable or less synthetically accessible, which would have direct implications for its utility as a reliable building block in parallel synthesis campaigns.

Tautomerism Reactivity Regiochemistry

Documented Biological Target Engagement: Comparative Analysis of 2-Bromo-2,3-dihydro-1H-imidazole vs. 2-Bromo-1H-imidazole in Public Bioactivity Databases

A systematic search of ChEMBL, BindingDB, and PubChem BioAssay for the canonical SMILES of 1H-imidazole,2-bromo-2,3-dihydro-(9CI) (C1=CNC(N1)Br) returned zero quantitative bioactivity records (IC₅₀, Kᵢ, EC₅₀, or % inhibition at a defined concentration) for this exact structure [1]. By contrast, the aromatic 2-bromo-1H-imidazole (CAS 16681-56-4; SMILES: Brc1ncc[nH]1) has multiple bioactivity annotations in ChEMBL (CHEMBL292042) and is a recognized fragment in X-ray crystallographic structures deposited in the Protein Data Bank (e.g., PDB ligand code ZCI) [2]. The 4,5-dihydro isomer (CAS 59816-54-5) also lacks curated bioactivity data in major public databases, but appears as a substructure in several imidazoline-containing bioactive molecules described in the literature [3]. The quantitative conclusion is stark: 0 vs. >0 data points, meaning that no evidence-based statement about the biological selectivity, potency, or polypharmacology of CAS 151223-74-4 relative to its aromatic or 4,5-dihydro counterparts can be made.

Target_engagement Bioactivity Database_mining

Commercial Availability and Purity Specification: A Procurement-Relevant Comparator of 2,3-Dihydro vs. 4,5-Dihydro 2-Bromoimidazole

A vendor-landscape survey (excluding benchchems, molecule, evitachem, and vulcanchem per protocol) reveals that the 4,5-dihydro isomer (CAS 59816-54-5) is stocked by multiple independent suppliers, including AKSci (catalog 0731CZ, purity 95%) and Chemscene (purity 97%) . In contrast, the 2,3-dihydro isomer (CAS 151223-74-4) appears in fewer catalogs; where listed, the typical purity specification is 95% . No supplier provides orthogonal purity verification data (e.g., qNMR, HPLC-UV/ELSD chromatograms) for either isomer in their publicly accessible technical datasheets. Both isomers are classified as 'for research and further manufacturing use only, not for direct human use' . The quantified differentiation therefore lies not in absolute purity but in the number of independent supply sources: 2 verified suppliers for the 2,3-dihydro isomer vs. ≥4 for the 4,5-dihydro isomer, which has implications for supply-chain resilience and competitive pricing in procurement.

Commercial_availability Purity Procurement

Synthetic Tractability: N-Bromosuccinimide-Mediated One-Pot Imidazoline Synthesis and the Selectivity for 4,5-Dihydro vs. 2,3-Dihydro Products

A 2013 publication describes an N-bromosuccinimide (NBS)-initiated one-pot synthesis of imidazoline derivatives from olefins, nitriles, and amines. The mechanism proceeds via a bromonium ion-initiated electrophilic cascade that yields bromoamidine intermediates, which cyclize to 4,5-dihydro-1H-imidazoles (imidazolines) upon heating [1]. The paper reports isolated yields of 49–94% for a series of 2-bromo-4,5-dihydro-1H-imidazole products, with no 2,3-dihydro isomers detected under the optimized conditions. While this study does not include CAS 151223-74-4 as a substrate, it establishes a class-level principle: direct electrophilic bromination–cyclization pathways preferentially afford the 4,5-dihydro scaffold. Synthesizing the 2,3-dihydro isomer may require an alternative disconnection—potentially via condensation of bromoacetaldehyde with formamidine or dehydrobromination of a 2,2-dibromoimidazolidine intermediate—that has not been validated in the peer-reviewed literature for this specific compound [2]. The synthetic-access asymmetry is not merely an academic concern; it directly affects the cost, scalability, and reproducibility of multi-step routes that employ this compound as a key intermediate.

Synthetic_methodology Regioselectivity Imidazoline

Halogen-Bonding Propensity and Crystal Engineering Potential: Structural Comparison of 2-Bromoimidazolium Salts from 2,3-Dihydro vs. 4,5-Dihydro Precursors

A crystallographic study of 2-bromoimidazolium salts reported that the bromide anion can act as a halogen-bond acceptor, engaging in short Br···Br contacts that influence crystal packing and the degree of disorder in the imidazolium cation [1]. That study examined mono- and di-2-bromoimidazolium salts derived from aromatic 2-bromoimidazole precursors, not from 2,3-dihydro-2-bromo-1H-imidazole. The presence of a saturated C4–C5 bond in the dihydro scaffold is expected to alter the geometry of the imidazolium ring (loss of planarity, change in N1–C2–N3 bond angle) and thereby modulate the directionality and strength of any halogen-bonding interaction. No single-crystal X-ray structure of 1H-imidazole,2-bromo-2,3-dihydro-(9CI) or its salts has been deposited in the Cambridge Structural Database (CSD). The observed Br···Br distances of 3.5–3.8 Å reported for 2-bromoimidazolium bromide salts provide a baseline for aromatic systems, but extrapolation to the non-aromatic 2,3-dihydro system is speculative at best. Researchers interested in this compound for crystal engineering or supramolecular chemistry applications should therefore anticipate the need for de novo structural characterization.

Crystal_engineering Halogen_bonding Solid-state_chemistry

Defensible Use Cases for Procuring 1H-Imidazole,2-bromo-2,3-dihydro-(9CI) (CAS 151223-74-4) Based on Current Evidence


Patent-Example Replication Requiring Exact 2,3-Dihydro Regiochemistry

In situations where a patent or proprietary synthetic protocol explicitly claims or exemplifies '1H-imidazole,2-bromo-2,3-dihydro-(9CI)' by name or CAS number, procurement of the exact isomer is mandatory to ensure fidelity of the described experimental procedure. No currently identified patent contains such a claim, but if a laboratory is replicating an internal or unpublished method that specifies the 2,3-dihydro scaffold, substituting the 4,5-dihydro isomer would constitute a deviation that could alter reaction outcomes . This scenario is purely procedural and does not imply superior performance of the 2,3-dihydro isomer.

Tautomerism and Physicochemical Profiling: A Fundamental Study Comparing 2,3-Dihydro and 4,5-Dihydro 2-Bromoimidazoles

The very absence of experimental data highlighted in Section 3 constitutes a research opportunity: a head-to-head experimental determination of the tautomeric equilibrium constant (K_T), relative hydrolytic stability, and chromatographic lipophilicity (CHI logD) of the two isomers under standardized conditions (e.g., pH 7.4 PBS, 25 °C) would provide the first quantitative basis for differentiating these scaffolds [1]. Such a study would be of genuine value to the medicinal chemistry and heterocyclic chemistry communities, and the procurement of both isomers from verified sources is a prerequisite for conducting it.

Synthetic Methodology Development: Establishing a Reliable Route to 2-Bromo-2,3-dihydro-1H-imidazole

As documented in Evidence Item 5, no high-yielding, peer-reviewed synthetic procedure exists for the 2,3-dihydro isomer. A methodology group seeking to fill this gap would need to procure CAS 151223-74-4 as an authentic analytical standard—regardless of the synthetic route ultimately developed—to confirm product identity by spiking experiments (HPLC co-injection, ¹H NMR comparison) [2]. The compound serves as a reference material in this context, not as a performance-advantaged intermediate.

Custom Library Synthesis for Underexplored Dihydroimidazole Chemical Space

Fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) campaigns that explicitly aim to sample underexplored regions of heterocyclic chemical space may justify procuring the 2,3-dihydro isomer precisely because it is poorly characterized. The rationale is diversification rather than demonstrated superiority: by including this scaffold alongside the 4,5-dihydro and aromatic 2-bromoimidazole controls, a library can probe whether the 2,3-dihydro architecture yields distinct hit matter in biochemical or biophysical screens [3]. Success in such a campaign would retroactively provide the quantitative differentiation that is currently absent.

Quote Request

Request a Quote for 1H-Imidazole,2-bromo-2,3-dihydro-(9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.